5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone
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Overview
Description
5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone is a complex organic compound characterized by the presence of a cyclohexyloxy group, a phenylsulfonyl group, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a cyclohexyloxy-substituted pyrrolidinone with a phenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane or sodium hydroxide in water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(Cyclohexyloxy)-1-(phenylsulfonyl)-2-pyrrolidinone: Unique due to its specific substituents and ring structure.
Cyclohexyloxy-substituted pyrrolidinones: Similar in structure but may lack the phenylsulfonyl group.
Phenylsulfonyl-substituted pyrrolidinones: Similar in structure but may lack the cyclohexyloxy group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
111711-87-6 |
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Molecular Formula |
C16H21NO4S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-5-cyclohexyloxypyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO4S/c18-15-11-12-16(21-13-7-3-1-4-8-13)17(15)22(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2 |
InChI Key |
OBGKNAPKHCFUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2CCC(=O)N2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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